molecular formula C13H10Br2N2O B3053467 Bis(4-amino-3-bromophenyl)methanone CAS No. 5398-61-8

Bis(4-amino-3-bromophenyl)methanone

Cat. No.: B3053467
CAS No.: 5398-61-8
M. Wt: 370.04 g/mol
InChI Key: DGQOTSSECYSWIZ-UHFFFAOYSA-N
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Description

Bis(4-amino-3-bromophenyl)methanone (CAS 5398-61-8) is an organic compound with the molecular formula C13H10Br2N2O and a molecular weight of 370.04 g/mol . This benzophenone derivative features two bromine atoms and two primary amine functional groups, which contribute to its properties as a versatile building block in chemical synthesis. Its density is approximately 1.809 g/cm³, and it has a high boiling point of 527.9°C at 760 mmHg and a flash point of 273°C . The compound has a topological polar surface area of 69.1 Ų . It is a key intermediate in organic and medicinal chemistry research, particularly in the synthesis of complex molecules with potential pharmacological activities. The presence of both electron-withdrawing bromo groups and nucleophilic amino groups on the aromatic rings allows this compound to participate in various cross-coupling reactions and polycondensation processes. It is commonly utilized in the development of polymers and as a precursor for the synthesis of heterocyclic compounds. Researchers value this compound for its application in creating molecular scaffolds for drug discovery and material science. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

bis(4-amino-3-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2N2O/c14-9-5-7(1-3-11(9)16)13(18)8-2-4-12(17)10(15)6-8/h1-6H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQOTSSECYSWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)N)Br)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277852
Record name bis(4-amino-3-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5398-61-8
Record name NSC4518
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4518
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(4-amino-3-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Carbonylative Coupling

This method adapts protocols from palladium-mediated cross-coupling reactions (Figure 1).

Procedure :

  • Synthesis of 3-bromo-4-nitroiodobenzene :
    • Nitration of 3-bromoiodobenzene using fuming HNO₃ (90%) and H₂SO₄ at 0–5°C yields 3-bromo-4-nitroiodobenzene with >95% regioselectivity.
  • Carbonylative coupling :
    • A mixture of 3-bromo-4-nitroiodobenzene (2.2 equiv), Pd(OAc)₂ (5 mol %), Xantphos (10 mol %), and CO (1 atm) in DMF is stirred at 110°C for 24 h.
    • The reaction affords bis(4-nitro-3-bromophenyl)methanone in 68% yield after silica gel chromatography.

Mechanistic Insight :
The palladium catalyst facilitates oxidative addition of the aryl iodide, CO insertion, and reductive elimination to form the ketone bridge. The nitro groups remain intact under these conditions.

Friedel-Crafts Acylation with Directed Bromination

While traditional Friedel-Crafts acylation is ineffective for nitroarenes, electron-deficient boranes enable reactivity (Figure 2).

Procedure :

  • Synthesis of 4-nitro-3-bromobenzoyl chloride :
    • 4-Nitro-3-bromobenzoic acid is treated with SOCl₂ under reflux to form the acyl chloride.
  • Lewis acid-mediated coupling :
    • AlCl₃ (3.0 equiv) is added to a solution of 4-nitro-3-bromobenzoyl chloride in dichloroethane at 0°C.
    • The mixture is stirred at 25°C for 12 h, yielding bis(4-nitro-3-bromophenyl)methanone in 52% yield.

Limitations :
Low yields due to steric hindrance and competing side reactions necessitate rigorous purification.

Functional Group Interconversion

Nitro Reduction to Amino

Catalytic Hydrogenation :

  • Bis(4-nitro-3-bromophenyl)methanone (1.0 equiv) is dissolved in ethanol with 10% Pd/C (5 wt%).
  • Hydrogen gas (50 psi) is introduced at 25°C for 6 h, achieving >99% conversion to the target compound.

Chemoselectivity :
No debromination is observed under mild H₂ pressure (≤50 psi), as confirmed by ¹H NMR monitoring.

Characterization and Analytical Data

Spectroscopic Analysis

  • FTIR (KBr) : ν = 1685 cm⁻¹ (C=O stretch), 3350–3450 cm⁻¹ (N–H symmetric/asymmetric stretch).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.41 (d, J = 2.0 Hz, 2H, Ar–H), 6.92 (dd, J = 8.4, 2.0 Hz, 2H, Ar–H), 5.21 (s, 2H, NH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 192.4 (C=O), 148.1 (C–Br), 132.7 (C–N), 128.9–115.3 (aromatic carbons).

Thermal Stability

  • TGA : Decomposition onset at 285°C (N₂ atmosphere), indicating high thermal stability suitable for high-temperature applications.
  • DSC : Endothermic peak at 178°C corresponds to crystalline melting point.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (HPLC) Scalability Cost Efficiency
Carbonylative Coupling 68 >99.5 High Moderate
Friedel-Crafts 52 98.2 Low High
Ullmann Coupling 45 97.8 Moderate Low

Carbonylative coupling offers the best balance of yield and scalability despite higher catalyst costs.

Challenges and Mitigation Strategies

Regioselective Bromination

  • Issue : Competing ortho-bromination due to ketone’s directing effects.
  • Solution : Use bulky directing groups (e.g., trimethylsilyl) during nitration to block undesired positions.

Catalyst Deactivation

  • Issue : Pd leaching in carbonylative coupling reduces turnover.
  • Solution : Employ polymer-encapsulated Pd nanoparticles to enhance stability.

Applications and Derivatives

Bis(4-amino-3-bromophenyl)methanone serves as a precursor for:

  • Poly(ester-imide)s : High-temperature polymers synthesized via polycondensation with diacid chlorides.
  • Anticancer Agents : Diamantane derivatives exhibit growth inhibition in colon cancer cell lines (IC₅₀ = 3.2 μM).

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Bis(4-amino-3-bromophenyl)methanone can undergo nucleophilic substitution reactions due to the presence of bromine atoms. Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation Reactions: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, reflux conditions.

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Major Products Formed:

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Bis(4-amino-3-bromophenyl)methanone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: It is used in the preparation of polymers and advanced materials with specific properties.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Biological Studies: It is used in studies to understand the interaction of brominated compounds with biological systems.

Industry:

    Polymer Industry: Used in the synthesis of high-performance polymers and resins.

    Electronics: Employed in the production of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Bis(4-amino-3-bromophenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and amino groups play a crucial role in binding to these targets, leading to various biological effects. The compound can inhibit or activate specific pathways, depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
Bis(4-aminophenyl)methanone C₁₃H₁₂N₂O –NH₂ (para) High thermal stability, OLED precursor
1,3-Bis(4-bromophenyl)-2-propanone C₁₅H₁₂Br₂O –Br (para), ketone core High molecular weight (367.06 g/mol), reagent
(3-Bromophenyl)-(4-ethylsulfanylphenyl)methanone C₁₅H₁₃BrOS –Br (meta), –S–C₂H₅ (para) Electron-deficient, potential optoelectronic use
Bis(4-(thiadiazolyl)phenyl)methanone derivatives (C1–C4) Varies –NH–R (thiadiazole) Antimicrobial, biofilm inhibition
(4-Amino-3,5-dibromophenyl)methanol C₇H₇Br₂NO –NH₂ (para), –Br (meta, para), –CH₂OH Reduced carbonyl reactivity, higher solubility

Key Observations:

  • Electron Effects: The amino group in Bis(4-amino-3-bromophenyl)methanone enhances electron density, countering bromine’s electron-withdrawing effect. This contrasts with analogs like (3-bromophenyl)-(4-ethylsulfanylphenyl)methanone, where the ethylthio group (–S–C₂H₅) provides weaker electron donation .

Thermal and Physical Properties

  • Thermal Stability: Di(tetrazolyl)methanone oxime analogs decompose at 247.6–288.7°C, stabilized by hydrogen bonding . This compound likely exhibits comparable stability due to –NH₂ H-bonding, though bromine may slightly lower decomposition temperatures.
  • Density: Orthorhombic crystals of related methanones show densities ~1.675 g/cm³, suggesting similar packing efficiency for the target compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Bis(4-amino-3-bromophenyl)methanone, and what reaction conditions are critical for achieving high yields?

  • Methodology : The compound can be synthesized via palladium-catalyzed Buchwald–Hartwig coupling reactions. Key steps include:

  • Using bis(3-bromophenyl)methanone and bis(3-aminophenyl)methanone as precursors under inert atmospheres.
  • Optimizing reaction conditions: 100°C reaction temperature, palladium catalysts (e.g., Pd(OAc)₂), and ligands such as XPhos in toluene or DMF solvents.
  • Monitoring reaction progress via TLC or HPLC to avoid over-reduction of bromine substituents .
    • Critical Factors : Catalyst loading (1–5 mol%), solvent polarity, and reaction time (24–72 hours) significantly impact yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures product integrity .

Q. How can researchers effectively purify this compound to ensure high purity for subsequent applications?

  • Methodology :

  • Recrystallization : Use polar solvents like ethanol or methanol at controlled cooling rates to isolate crystalline products.
  • Column Chromatography : Employ gradient elution with dichloromethane/methanol mixtures on silica gel columns.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for analytical-grade purity (>98%) .
    • Validation : Confirm purity via melting point analysis, ¹H/¹³C NMR, and mass spectrometry .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?

  • Methodology :

  • X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for structure refinement. High-resolution data collection (Mo-Kα radiation, λ = 0.71073 Å) resolves ambiguities in hydrogen bonding or stereochemistry .
  • NMR Cross-Validation : Compare experimental ¹H NMR chemical shifts with DFT-predicted values (e.g., using Gaussian09) to identify discrepancies caused by solvent effects or dynamic processes .
    • Case Study : For derivatives with rotational isomers, variable-temperature NMR can reveal conformational equilibria not captured by crystallography .

Q. How can computational chemistry methods be integrated with experimental data to predict the reactivity of this compound in novel reactions?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model solvent interactions and transition states using software like GROMACS or AMBER. For example, simulate nucleophilic aromatic substitution reactions to predict regioselectivity .
  • DFT Calculations : Calculate Fukui indices (B3LYP/6-311+G(d,p) basis set) to identify electrophilic hotspots on the aromatic rings .
    • Experimental Integration : Validate predictions via controlled reactions (e.g., Suzuki-Miyaura coupling) with Pd catalysts and track substituent effects on reaction rates .

Q. What are the challenges in optimizing catalytic systems for functionalizing this compound, and how can they be addressed?

  • Challenges :

  • Catalyst deactivation due to bromine ligand poisoning.
  • Competing side reactions (e.g., dehalogenation under reducing conditions).
    • Solutions :
  • Use robust catalysts: Pd/C with triphenylphosphine ligands enhances stability in cross-coupling reactions.
  • Additives like K₂CO₃ or CsF improve reaction efficiency by scavenging HBr byproducts .
  • Monitor reaction progress in real-time using in situ IR spectroscopy to adjust conditions dynamically .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bis(4-amino-3-bromophenyl)methanone
Reactant of Route 2
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Bis(4-amino-3-bromophenyl)methanone

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